molecular formula C22H22N2O3 B11540963 N-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1,4-diamine

N-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1,4-diamine

Cat. No.: B11540963
M. Wt: 362.4 g/mol
InChI Key: PTXRLECHXKLXHX-UHFFFAOYSA-N
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Description

(4E)-N1-PHENYL-N4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is of significant interest in medicinal chemistry due to its potential bioactivity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N1-PHENYL-N4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves the condensation of aniline derivatives with aldehydes or ketones under acidic or basic conditions. The reaction is often facilitated by catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(4E)-N1-PHENYL-N4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE has shown potential in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-N1-PHENYL-N4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE involves its interaction with various molecular targets. The trimethoxyphenyl group can bind to specific sites on proteins, such as tubulin, inhibiting their function. This inhibition can disrupt cellular processes like mitosis, leading to anti-cancer effects. Additionally, the compound may interact with enzymes like thioredoxin reductase, contributing to its anti-inflammatory and anti-microbial activities.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another trimethoxyphenyl-containing compound used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.

Uniqueness

(4E)-N1-PHENYL-N4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZENE-1,4-DIAMINE is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its combination of a phenyl and trimethoxyphenyl group provides a unique pharmacophore that can be fine-tuned for various therapeutic applications.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-phenyl-4-[(3,4,5-trimethoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C22H22N2O3/c1-25-20-13-16(14-21(26-2)22(20)27-3)15-23-17-9-11-19(12-10-17)24-18-7-5-4-6-8-18/h4-15,24H,1-3H3

InChI Key

PTXRLECHXKLXHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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